tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate: is an organic compound with the molecular formula C13H22F2N2O2. It is a white solid that may have a distinctive odor. This compound is part of the diazaspirodecane family, which is characterized by a spirocyclic structure containing nitrogen atoms. The presence of fluorine atoms in the structure can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspirodecane precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrogen atoms in the spirocyclic structure
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure and the presence of fluorine atoms make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The fluorine atoms can serve as markers in NMR spectroscopy, providing insights into the molecular dynamics of biological systems .
Medicine: In medicine, tert-Butyl 4,4-difluoro-2,7-diazaspiro[4Its unique structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The spirocyclic structure can also influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester .
Comparison: Compared to these similar compounds, tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of fluorine atoms. These fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and binding affinity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C13H22F2N2O2 and a molar mass of approximately 276.32 g/mol, this compound has drawn interest in pharmaceutical research due to its structural characteristics that may confer various biological properties.
Chemical Structure and Properties
The compound features two fluorine atoms, two nitrogen atoms, and a tert-butyl group attached to a carboxylate functional group. The spiro structure is significant as it influences the compound's reactivity and interaction with biological systems. The presence of the difluoromethyl groups enhances lipophilicity, potentially improving bioavailability and efficacy in pharmacological applications.
Property | Value |
---|---|
Molecular Formula | C13H22F2N2O2 |
Molar Mass | 276.32 g/mol |
CAS Number | 1263181-23-2 |
Purity | Minimum 95% |
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary findings suggest that compounds with similar structures exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Compounds with spirocyclic structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Similar diazaspiro compounds have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : Initial studies indicate that this compound may interact with specific enzymes or receptors, potentially modulating their activity.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial properties of structurally related compounds indicated that certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
- Anticancer Activity : In vitro assays conducted on related diazaspiro compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. Although specific data on this compound is limited, its structural similarities suggest potential for similar outcomes.
- Enzyme Interaction Studies : Research has indicated that compounds with fluorinated groups can enhance binding affinity to certain enzyme targets. This characteristic may be crucial for drug design aimed at specific therapeutic areas such as cancer or infectious diseases.
Interaction with Biomolecules
The unique structure of this compound allows for potential interactions with various biomolecules:
- Proteins : The compound may bind to proteins involved in signaling pathways or metabolic processes.
- Nucleic Acids : Preliminary findings suggest possible interactions with DNA or RNA, influencing gene expression or replication processes.
Further research is necessary to elucidate these interactions and their implications for therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2,9-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)5-4-6-16-7-12/h16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBKAQBNNKCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCNC2)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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